![molecular formula C21H23N3O4S B2653699 N1-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 2034599-56-7](/img/structure/B2653699.png)
N1-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide
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Description
N1-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a useful research compound. Its molecular formula is C21H23N3O4S and its molecular weight is 413.49. The purity is usually 95%.
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Scientific Research Applications
Chemosensor Applications : A study discusses a chemosensor (2-(N-(2-hydroxyethyl)-N-((pyridin-2-yl)methyl)amino)-N-(quinolin-8-yl)acetamide), which shows remarkable fluorescence enhancement in the presence of Zn2+ in aqueous solutions. This sensor could detect and quantify Zn2+ in living cells and water samples (Park et al., 2015).
Pharmacological Potential : Another research discusses THRX-198321, a molecule with a similar quinolin-8-yl structure, exhibiting high affinity for muscarinic acetylcholine receptor and β2-adrenoceptor, suggesting its potential in pharmacological applications (Steinfeld et al., 2011).
Diuretic Properties : A pyrrolo[3,2,1-ij]quinoline derivative is mentioned for its strong diuretic properties, indicating potential use in new hypertension remedies (Shishkina et al., 2018).
Synthesis and Reactivity Studies : Studies on the synthesis and reactivity of various quinoline and thiophene derivatives provide insights into chemical properties and potential applications of these compounds in different areas like material science and drug development (Uchiyama et al., 1998), (Aleksandrov et al., 2020).
Organic Solar Cells Application : A study on an alcohol-soluble n-type conjugated polyelectrolyte with thiophene-2-yl and pyrrolo[3,4-c]pyrrole-1,4-dione moieties indicates potential use in electron transport layers for polymer solar cells (Hu et al., 2015).
properties
IUPAC Name |
N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-12(25)17-5-4-16(29-17)6-7-22-20(27)21(28)23-15-9-13-3-2-8-24-18(26)11-14(10-15)19(13)24/h4-5,9-10,12,25H,2-3,6-8,11H2,1H3,(H,22,27)(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRWEFBAPXQSEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)CCNC(=O)C(=O)NC2=CC3=C4C(=C2)CC(=O)N4CCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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